N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBYMFTICZDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzoyl group can produce benzyl derivatives .
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with benzamide derivatives sharing functional groups (chloro, methoxy) or structural motifs (amide linkages, aromatic systems). Key differences in substituent positions, biological activity, and applications are highlighted.
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
- Chlorine vs. However, nitro groups (e.g., in the compound from ) may increase reactivity or photodegradation risks.
- Amide Linkage Variations : Unlike peptide-based derivatives (e.g., ’s tyrosine-phenylalanine ester), the target compound lacks chiral centers, simplifying synthesis but possibly reducing target specificity in biological systems .
- Herbicidal Activity : Isoxaben and diflufenican are established herbicides targeting plant-specific pathways. The target compound’s 2-chlorobenzoyl group may mimic these modes of action but requires empirical validation .
Physicochemical and Environmental Profiles
- Solubility : The 3,5-dimethoxybenzamide group in the target compound likely reduces aqueous solubility compared to fluorine-substituted diflufenican (logS: -4.1 vs. -3.2) .
- Persistence : Chlorinated benzamides generally exhibit longer environmental half-lives (e.g., isoxaben: DT₅₀ ~60 days) than methoxy or nitro analogs, raising regulatory considerations .
Research Findings and Gaps
- Biological Data: While pesticidal benzamides () show EC₅₀ values in the nM-µM range, the target compound’s efficacy remains untested. Comparative molecular docking studies could predict its binding affinity to known herbicide targets .
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of chloro, benzoyl, and methoxy functional groups, which contribute to its biological activity. The molecular formula is , and it exhibits properties that make it suitable for various pharmacological applications.
Biological Activity Overview
1. Antimicrobial Activity:
Research has indicated that compounds similar to this compound demonstrate significant antimicrobial properties. A study on related chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) analysis highlighted that the position of substituents on the phenyl ring influences antimicrobial efficacy .
2. Anticancer Potential:
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of halogenated phenyl groups is known to enhance lipophilicity, thereby improving cellular uptake and bioavailability .
3. Anti-inflammatory Effects:
Compounds with similar structures have been reported to exhibit anti-inflammatory activities. They may act by inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Receptor Interaction: It can bind to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of chloroacetamides, it was found that modifications in the chemical structure significantly influenced the activity against various pathogens. Compounds with halogen substitutions showed enhanced efficacy due to improved membrane permeability .
Case Study: Anticancer Mechanisms
Research into the anticancer mechanisms of structurally similar compounds revealed that they could induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cell lines . This suggests that this compound may share similar mechanisms.
Q & A
Q. What alternative coupling reagents improve scalability compared to DCC/HOBt?
- Methodology : HATU or EDC/HCl offer higher yields and lower toxicity. For green chemistry, explore enzyme-mediated coupling (e.g., lipases in non-aqueous media). Compare reaction metrics (yield, purity, E-factor) to select optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
